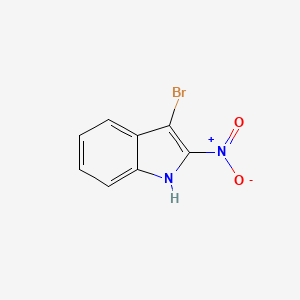

3-bromo-2-nitro-1H-indole

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H5BrN2O2 |

|---|---|

Molecular Weight |

241.04 g/mol |

IUPAC Name |

3-bromo-2-nitro-1H-indole |

InChI |

InChI=1S/C8H5BrN2O2/c9-7-5-3-1-2-4-6(5)10-8(7)11(12)13/h1-4,10H |

InChI Key |

AQEYAIMJBMTEEW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(N2)[N+](=O)[O-])Br |

Origin of Product |

United States |

Synthetic Methodologies for 3 Bromo 2 Nitro 1h Indole and Analogous Structures

Direct Synthesis Approaches to 3-Bromo-2-nitro-1H-indole

Direct approaches involve the sequential introduction of the bromo and nitro substituents onto a pre-existing indole (B1671886) ring. The order of these introductions is critical to achieving the desired 3-bromo-2-nitro substitution pattern.

Regioselective Halogenation Strategies of Nitroindoles

One direct pathway to this compound involves the bromination of a 2-nitroindole precursor. The electron-withdrawing nature of the nitro group at the C2 position deactivates the pyrrole (B145914) ring towards electrophilic substitution. However, the C3 position remains the most nucleophilic site in the indole ring system, allowing for regioselective bromination.

The synthesis generally begins with the nitration of an N-protected indole. nih.govresearchgate.net Direct nitration of indole itself often leads to polymerization or the formation of undesired products. bhu.ac.in Therefore, protecting the indole nitrogen, for example with a phenylsulfonyl or Boc group, facilitates controlled nitration. nih.govresearchgate.net Lithiation of these N-protected indoles followed by quenching with dinitrogen tetroxide can yield 2-nitroindoles. nih.govresearchgate.net Alternatively, reaction of 2-haloindoles with silver nitrite (B80452) can produce 2-nitroindoles. researchgate.net Once 2-nitroindole is obtained, electrophilic bromination can be carried out.

Table 1: Reagents for Regioselective Bromination of Nitroindoles

| Brominating Reagent | Solvent | Observations |

|---|---|---|

| Bromine (Br₂) | Acetic Acid, CCl₄ | Often used for electrophilic bromination of activated and deactivated aromatic systems. nih.gov |

It's important to note that while this strategy is theoretically sound, the deactivating effect of the C2-nitro group can make the subsequent C3-bromination challenging, potentially requiring harsh conditions that may not be compatible with other functional groups.

Regioselective Nitration Strategies of Bromoindoles

An alternative direct approach is the nitration of a 3-bromoindole precursor. Indole itself typically undergoes electrophilic substitution preferentially at the C3 position. researchgate.net Thus, 3-bromoindole can be readily prepared from indole using reagents like N-bromosuccinimide (NBS) in a suitable solvent. smolecule.com

The subsequent nitration of 3-bromoindole is complex. The bromine at C3 directs incoming electrophiles to other positions, while the indole nitrogen activates the pyrrole ring. Standard nitrating conditions, such as nitric acid in sulfuric acid, are often too harsh for the sensitive indole nucleus and can lead to oxidation or polymerization. bhu.ac.in Milder, non-acidic nitrating agents are preferred. bhu.ac.inrsc.orgnih.gov The challenge lies in achieving selective nitration at the C2 position. The presence of the bromo group at C3 can sterically and electronically influence the regioselectivity of the nitration, often leading to mixtures of products, including nitration on the benzene (B151609) ring (e.g., at C5 or C6). bhu.ac.in

Recent developments have focused on non-acidic and metal-free nitration conditions. rsc.orgnih.govresearcher.life For instance, the use of trifluoroacetyl nitrate (B79036), generated in situ from ammonium (B1175870) tetramethylnitrate and trifluoroacetic anhydride (B1165640), has been shown to be an effective electrophilic nitrating agent for various indoles, favoring C3-nitration in unsubstituted indoles. rsc.orgnih.govresearcher.life For a 3-bromoindole substrate, careful optimization of conditions would be necessary to favor C2-nitration.

Table 2: Nitrating Agents for Indole Derivatives

| Nitrating Agent | Conditions | Notes |

|---|---|---|

| Nitric Acid (HNO₃) | Acetic Anhydride | A common method for nitrating electron-rich heterocycles. nih.gov |

| Benzoyl Nitrate | Non-acidic conditions | Used for nitration of sensitive substrates like 2-methylindole (B41428) to yield the 3-nitro derivative. bhu.ac.in |

| Trifluoroacetyl Nitrate | Generated in situ, non-acidic, metal-free | Provides a milder alternative to strong acid conditions for the synthesis of 3-nitroindoles. rsc.orgnih.gov |

Cascade and Multicomponent Reactions for Polyfunctionalized Indole Construction

Cascade and multicomponent reactions (MCRs) offer an efficient and atom-economical approach to constructing complex molecules like polyfunctionalized indoles in a single pot. acs.orgarkat-usa.orgnih.govrsc.orgresearchgate.net These reactions build the indole core and introduce multiple functional groups simultaneously or in a sequential, uninterrupted process.

For a target like this compound, a hypothetical MCR could involve the reaction of an ortho-haloaniline derivative, a carbonyl compound, and a nitrating agent, potentially catalyzed by a transition metal. nih.govbohrium.comnih.gov For example, rhodium-catalyzed cascade reactions have been developed for the synthesis of fused indolo[2,1-a]isoquinolines from 2-phenylindoles and 4-hydroxy-2-alkynoates. bohrium.com While not directly yielding the target compound, these strategies demonstrate the power of cascade processes in building complex indole-based structures.

Another approach involves palladium-catalyzed arylation of nitromethane (B149229) with N-(2-bromoaryl)imidates, which leads to the formation of 2-methyl-3-nitro-1H-indoles. researchgate.net Adapting such a strategy by using a suitably substituted bromo- and nitro-containing precursor could potentially lead to the desired product.

Synthesis from Advanced Indole Precursors

This class of methodologies focuses on either modifying an already complex indole core or utilizing classical named reactions with highly functionalized starting materials to build the target indole ring.

Strategic Functionalization of Pre-existing Indole Cores

The strategic functionalization of indole involves leveraging the inherent reactivity of the indole ring system. researchgate.netacs.orgacs.orgnih.govnih.govthieme-connect.com The C3 position is the most nucleophilic and readily undergoes electrophilic substitution, while the C2 position can be functionalized through methods like lithiation followed by reaction with an electrophile. researchgate.net

A common strategy involves a two-step functionalization of the indole core: smolecule.com

Bromination: Indole is first brominated at the C3 position using a mild brominating agent like N-bromosuccinimide (NBS).

Nitration: The resulting 3-bromoindole is then nitrated. This step is the most challenging due to the directing effects of the C3-bromo substituent and the sensitivity of the indole ring. Selective nitration at C2 requires carefully controlled conditions to prevent nitration at other positions or degradation of the starting material. bhu.ac.insmolecule.com

The use of directing groups on the indole nitrogen can significantly influence the regioselectivity of functionalization. acs.orgacs.orgnih.gov For example, a bulky protecting group on the nitrogen can direct metallation and subsequent electrophilic attack to the C2 position.

Ring-Closing Methodologies Adapted for Functionalized Indole Formation

Classic indole syntheses can be adapted to produce highly substituted indoles by using appropriately functionalized acyclic precursors.

Fischer Indole Synthesis : This is one of the most versatile methods for indole synthesis, involving the acid-catalyzed cyclization of an arylhydrazone. bhu.ac.innih.govrsc.orgresearchgate.net To synthesize this compound, one would theoretically need to start with the phenylhydrazone derived from a phenylhydrazine (B124118) and an aldehyde or ketone. For the target molecule, this would require a phenylhydrazine with a bromine substituent and a nitro-containing carbonyl compound, or vice-versa. The harsh acidic conditions can sometimes be a limitation, especially with sensitive functional groups. bhu.ac.inthieme-connect.com

Reissert Indole Synthesis : This method involves the condensation of an o-nitrotoluene derivative with diethyl oxalate, followed by reductive cyclization to form an indole-2-carboxylic acid ester. bhu.ac.inresearchgate.netnih.gov To adapt this for this compound, one could envision starting with a 2-nitro-toluene derivative that also contains a bromine atom at the appropriate position on the benzene ring. The subsequent steps would build the pyrrole ring, but installing the C2-nitro group would require a different strategy, as the Reissert synthesis naturally leads to a C2-ester.

Madelung Indole Synthesis : This synthesis involves the high-temperature, base-catalyzed intramolecular cyclization of an N-acyl-o-toluidine. bhu.ac.inwikipedia.orgclockss.orgresearchgate.net To produce this compound, one would need a starting N-acyl-o-toluidine with the bromo and nitro groups positioned correctly on the aromatic ring and the acyl group. For instance, an N-(nitroacetyl)-2-methyl-bromoaniline could be a potential precursor. The vigorous reaction conditions, often requiring strong bases and high temperatures, can limit the scope of this reaction, although milder, modified procedures have been developed. wikipedia.orgclockss.orgnih.gov

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 2-nitroindole |

| 3-bromoindole |

| N-bromosuccinimide (NBS) |

| Nitric Acid |

| Sulfuric Acid |

| Trifluoroacetyl nitrate |

| Ammonium tetramethylnitrate |

| Trifluoroacetic anhydride |

| Diethyl oxalate |

| N-acyl-o-toluidine |

| Phenylhydrazine |

| Dinitrogen tetroxide |

| Silver nitrite |

| 2-haloindole |

| N-(2-bromoaryl)imidate |

| Nitromethane |

| 2-phenylindole |

Synthetic Challenges and Innovations in Polyfunctionalized Indole Synthesis

The synthesis of polyfunctionalized indoles, particularly those with specific substitution patterns like this compound, presents several significant challenges. thieme-connect.com A primary difficulty is achieving regioselectivity. The indole nucleus has multiple reactive sites, with the C3 position of the pyrrole ring being the most nucleophilic, followed by the N1 and C2 positions. sioc-journal.cn Functionalizing the less reactive C4-C7 positions on the benzene core is considerably more challenging. acs.orgrsc.org Classical methods like the Fischer indole synthesis often require harsh acidic conditions, which can be incompatible with sensitive functional groups. thieme-connect.com

To overcome these hurdles, chemists have developed numerous innovative strategies.

Directing Groups: One of the most successful approaches for achieving site-selectivity, especially on the benzene ring, is the use of directing groups. acs.org By temporarily installing a group on the indole nitrogen (e.g., -P(O)tBu2) or at the C3 position (e.g., pivaloyl), catalytic C-H activation can be directed to specific, otherwise inaccessible, positions like C7, C6, C5, or C4. acs.org

Cascade and Domino Reactions: These strategies involve a sequence of intramolecular or intermolecular reactions that occur in a single pot, rapidly building molecular complexity from simple starting materials. rsc.org This approach enhances efficiency by reducing the number of purification steps. Multicomponent domino reactions have been designed for the direct synthesis of polyfunctionalized indoles and bis-indoles. nih.gov

Novel Catalytic Systems: The development of cooperative catalytic systems, such as the palladium/norbornene (Catellani-type) catalysis, has enabled the vicinal difunctionalization of an aryl halide and its ortho-C-H bond, providing a powerful tool for indole synthesis. nih.gov

Electrochemical Synthesis: Electrochemistry is emerging as a sustainable and environmentally friendly tool for indole construction. nih.gov It allows for the synthesis of functionalized indoles under oxidant-free conditions, providing elegant and practical routes that avoid harsh reagents. nih.govresearchgate.net

Dearomatization Strategies: Intramolecular dearomative oxidative coupling (IDOC) of indoles represents a powerful method for constructing challenging indoline (B122111) scaffolds, particularly those containing a C3 all-carbon quaternary stereocenter, which is a common feature in many complex alkaloids. acs.org

These innovations not only provide solutions to long-standing synthetic problems but also open up new avenues for discovering novel indole derivatives with potential applications in various scientific fields. researchgate.netsemanticscholar.org

Reactivity and Reaction Mechanisms of 3 Bromo 2 Nitro 1h Indole

Electrophilic Reactivity Associated with the Nitro Group at C-2

The potent electron-withdrawing nature of the nitro group at the C-2 position fundamentally alters the electron density of the indole (B1671886) system. This deactivates the heterocyclic ring, making it less susceptible to conventional electrophilic aromatic substitution. smolecule.com The primary reactivity associated with the nitro group itself is its transformation into other functional groups, most notably its reduction to an amino group. This conversion dramatically changes the electronic properties of the molecule, turning the electron-deficient ring into an electron-rich one and opening up new synthetic pathways.

The reduction of the nitro group can be achieved using various standard reducing agents. smolecule.com This transformation is a critical step in the synthesis of many complex indole derivatives, as the resulting 2-amino group can act as a nucleophile or be converted into other functionalities. thieme-connect.com

Table 1: Typical Reduction of the Nitro Group at C-2

| Reagent | Conditions | Product Type |

|---|---|---|

| Hydrogen gas (H₂) / Palladium on carbon (Pd/C) | Catalytic hydrogenation | 2-Amino-3-bromo-1H-indole |

Nucleophilic Reactivity and Transformations Involving the Bromo Group at C-3

The bromine atom at the C-3 position serves as an excellent leaving group, making this site the primary center for nucleophilic reactivity. This allows for the introduction of a wide variety of substituents through either direct nucleophilic substitution or, more commonly, through transition metal-catalyzed cross-coupling reactions. smolecule.com

Nucleophilic substitution reactions can be performed with nucleophiles such as amines and thiols, typically in the presence of a base, to yield 3-substituted-2-nitroindoles. smolecule.com However, palladium-catalyzed cross-coupling reactions represent a more versatile and widely employed strategy for functionalizing the C-3 position. Reactions like the Suzuki, Sonogashira, and Heck couplings allow for the formation of new carbon-carbon bonds, attaching aryl, vinyl, or alkynyl groups to the indole core. mdpi.comsmolecule.com

Table 2: Functionalization Reactions at the C-3 Bromo Position

| Reaction Type | Nucleophile/Coupling Partner | Catalyst System (Example) | Product |

|---|---|---|---|

| Nucleophilic Substitution | Amines, Thiols | Base (e.g., K₂CO₃) | 3-Amino/Thio-2-nitroindoles |

| Suzuki Coupling | Arylboronic acids | Pd(PPh₃)₄ / Base | 3-Aryl-2-nitroindoles |

| Sonogashira Coupling | Terminal alkynes | PdCl₂(PPh₃)₂ / CuI / Base | 3-Alkynyl-2-nitroindoles |

Reactivity at the Indole Nitrogen (N-1) and Carbon Positions (C-2, C-3, and Carbocyclic Ring)

Beyond the two primary functional groups, other positions on the 3-bromo-2-nitro-1H-indole molecule exhibit distinct reactivities.

Indole Nitrogen (N-1): The N-H proton of the indole is acidic and can be readily removed by a base. This facilitates N-alkylation or N-arylation reactions. google.comrsc.org The presence of two strong electron-withdrawing groups at C-2 and C-3 increases the acidity of the N-H proton compared to unsubstituted indole, often allowing for alkylation under mild conditions using a base like sodium hydride (NaH) or even potassium carbonate in a polar solvent, followed by treatment with an alkyl halide. rsc.orgd-nb.info This position is also frequently protected with groups like tosyl (Ts) or tert-butoxycarbonyl (Boc) to modulate reactivity or improve solubility.

Carbon Position C-2: As discussed in section 3.1, the C-2 position is dominated by the reactivity of the nitro group (i.e., reduction). Furthermore, the strong electron-withdrawing effect of the nitro group polarizes the C2=C3 double bond, making C-2 susceptible to attack by nucleophiles. This activation is key to the dearomatization reactions discussed in section 3.4. mdpi.com

Carbon Position C-3: The reactivity at C-3 is dominated by transformations involving the bromo group, as detailed in section 3.2.

Carbocyclic Ring (Benzene Ring): Electrophilic substitution on the benzene (B151609) portion of the indole is significantly hindered. The pyrrole (B145914) ring in a standard indole is far more reactive towards electrophiles than the benzene ring. atamanchemicals.com In this compound, the powerful deactivating effect of the substituents on the pyrrole ring further reduces the nucleophilicity of the entire system, making electrophilic attack on the carbocyclic ring a challenging transformation that requires harsh conditions. When substitution does occur, the position is directed by the existing groups. For instance, nitration of some indole derivatives can occur at the 6-position.

Dearomatization Pathways and Cycloaddition Reactions of Related Nitroindoles

The electron-deficient nature of the C2=C3 double bond in 3-nitroindoles makes them excellent substrates for dearomatization and cycloaddition reactions. iupac.org In these reactions, the nitro-indole does not behave as a typical electron-rich aromatic system but rather as an electron-poor 2π component (dienophile) or a 4π component. This reactivity provides powerful pathways for the rapid construction of complex, fused polycyclic scaffolds. rsc.orgsci-hub.se

Several types of cycloaddition reactions involving 3-nitroindoles have been developed:

[3+2] Cycloaddition: 3-Nitroindoles react with various 1,3-dipoles or their equivalents to form five-membered rings fused to the indole core. For example, copper(I)-catalyzed reactions with propargylic nucleophiles chemrxiv.orgscispace.com or reactions with vinylcyclopropanes scispace.com lead to the formation of chiral cyclopenta[b]indoline frameworks.

[4+2] Cycloaddition (Diels-Alder): The C2=C3 bond of 3-nitroindoles can act as an electron-poor dienophile in normal-electron-demand Diels-Alder reactions with electron-rich dienes. sci-hub.se This provides access to dearomatized carbocyclic rings fused to the indole structure.

Higher-Order Cycloaddition: A dearomative higher-order [10+2] cycloaddition between 3-nitroindoles and 2-alkylidene-1-indanones has been developed, yielding structurally complex polycyclic cyclopenta[b]indoline derivatives. rsc.org

These reactions are often catalyzed by Lewis acids, organocatalysts like thiourea (B124793), or transition metals, and can proceed with high diastereoselectivity and, in some cases, enantioselectivity. rsc.orgsci-hub.sechemrxiv.org

Mechanistic Investigations of Indole Functionalization Reactions

The mechanisms of the diverse reactions that this compound and related compounds undergo have been the subject of detailed study.

Palladium-Catalyzed Cross-Coupling: The mechanism for Suzuki-type reactions at the C-3 position follows the well-established catalytic cycle for palladium. mdpi.com The process begins with the oxidative addition of the C-Br bond to a Pd(0) complex to form a Pd(II) intermediate. This is followed by transmetallation, where the organic group from the boronic acid derivative is transferred to the palladium center. The final step is reductive elimination, which forms the new C-C bond and regenerates the active Pd(0) catalyst. mdpi.com For substituted heterocycles, factors like the potential for the catalyst to chelate with the indole nitrogen and the C-2 nitro group can influence reaction efficiency. nih.gov

Dearomative Cycloaddition: Mechanistic proposals for catalyzed cycloadditions often involve the activation of one of the reaction partners by the catalyst. For the copper(I)-catalyzed [3+2] cycloaddition of 3-nitroindoles with propargylic nucleophiles, a proposed mechanism involves the initial formation of a copper-alkyne π-complex. scispace.com Subsequent deprotonation generates a reactive all-carbon 1,3-dipole intermediate, which then undergoes the cycloaddition with the electron-deficient C2=C3 bond of the nitroindole. scispace.com In organocatalyzed variants, catalysts like thiourea are believed to activate the nitroindole by forming hydrogen bonds with the nitro group, increasing its electron-withdrawing capacity and thus enhancing its reactivity as a dienophile. sci-hub.se

Photocatalytic Functionalization: Mechanistic studies of visible-light photocatalytic reactions involving indoles have revealed novel pathways. For example, in a double C-H functionalization, it was proposed that bromide ions formed during an initial C-2 functionalization are oxidized in a separate photocatalytic cycle to generate molecular bromine, which then acts as an electrophile for a subsequent C-3 bromination. uit.no

Transformations of the Nitro Moiety (e.g., Reduction to Amine, Subsequent Derivatization)

The electron-withdrawing nitro group at the C-2 position of the indole ring is a key functional handle that can be readily transformed into an amino group, opening up a plethora of synthetic possibilities. smolecule.comthieme-connect.com

The reduction of the nitro group in 2-nitroindoles to the corresponding 2-aminoindole is a common and crucial transformation. smolecule.com This can be achieved using various reducing agents. Catalytic hydrogenation, often employing palladium on carbon (Pd/C) in the presence of hydrogen gas, is a widely used method. smolecule.com Another effective reducing agent is tin(II) chloride (SnCl2). smolecule.com The resulting 2-aminoindoles are valuable intermediates, though they can be relatively unstable. researchgate.net

Once formed, the 2-amino group can undergo a variety of subsequent derivatization reactions. For instance, N-acylation can be performed by reacting the aminoindole with carboxylic acid anhydrides to yield the more stable N-acylaminoindoles. researchgate.net These amides are important precursors for the synthesis of more complex heterocyclic systems.

A notable application involves the reductive acylation of 3-substituted-2-nitroindoles. For example, 3-nitro-1-(phenylsulfonyl)indole can first undergo nucleophilic addition of aryl or hetaryllithium reagents at the C-2 position. Subsequent mild reductive-acylation provides access to 3-amido-2-hetarylindoles, which can then be cyclized to form novel thieno[3,2-c]-δ-carbolines. researchgate.net

Below is a table summarizing common reduction methods for 2-nitroindoles:

| Reagent | Conditions | Product | Reference |

| H2, Pd/C | Catalytic hydrogenation | 2-Aminoindole | smolecule.com |

| SnCl2 | Reduction | 2-Aminoindole | smolecule.com |

| Fe/HCl | Reduction | 2-Aminoindole | rsc.org |

| Hydrazine Hydrate, FeCl3/Activated Carbon | Reduction | 2-Aminoindole | google.com |

Cross-Coupling Reactions Involving the Bromine Atom (e.g., C-C, C-N, C-O Bond Formations)

The bromine atom at the C-3 position of this compound serves as an excellent handle for various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon (C-C), carbon-nitrogen (C-N), and carbon-oxygen (C-O) bonds.

C-C Bond Formations:

Suzuki Coupling: This reaction involves the coupling of the bromoindole with a boronic acid or its ester in the presence of a palladium catalyst and a base. It is a powerful method for introducing aryl or vinyl substituents at the C-3 position. core.ac.uk

Heck Coupling: The Heck reaction couples the bromoindole with an alkene to form a new C-C bond, providing access to 3-alkenylindoles. sci-hub.seacs.org Intramolecular Heck reactions of appropriately substituted 2-aminomethyl-3-bromoindoles have been utilized to synthesize complex fused ring systems like β-carbolines. sci-hub.seacs.org

Sonogashira Coupling: This reaction couples the bromoindole with a terminal alkyne, catalyzed by both palladium and copper, to yield 3-alkynylindoles. nrochemistry.comacs.orgnih.gov This methodology is valuable for introducing acetylenic moieties, which can be further functionalized. nih.gov

C-N Bond Formations:

Buchwald-Hartwig Amination: This reaction allows for the formation of C-N bonds by coupling the bromoindole with amines in the presence of a palladium catalyst. It is a versatile method for introducing a wide range of nitrogen-containing substituents. An intramolecular version of this reaction, following the reduction of a nitro group, can be used to synthesize indoline (B122111) derivatives. rsc.org

C-O Bond Formations:

While less common than C-C and C-N couplings, the formation of C-O bonds from aryl bromides is also a feasible transformation, typically achieved through palladium-catalyzed coupling with alcohols or phenols.

The following table provides an overview of common cross-coupling reactions with 3-bromoindoles:

| Coupling Reaction | Reactant | Catalyst System | Product | References |

| Suzuki | Arylboronic acid | Pd catalyst, Base | 3-Arylindole | core.ac.uk |

| Heck | Alkene | Pd catalyst, Base | 3-Alkenylindole | sci-hub.seacs.orgbeilstein-journals.org |

| Sonogashira | Terminal alkyne | Pd catalyst, Cu(I) cocatalyst, Base | 3-Alkynylindole | nrochemistry.comnih.govmdpi.com |

| Buchwald-Hartwig | Amine | Pd catalyst, Base | 3-Aminoindole derivative | rsc.org |

Further Functionalization of the Indole Ring System (e.g., N-1, C-2, C-3, and Carbocyclic Functionalization)

Beyond the direct manipulation of the bromo and nitro groups, the indole ring system of this compound offers multiple sites for further functionalization.

N-1 Functionalization: The indole nitrogen can be readily functionalized, most commonly through alkylation or arylation. N-alkylation is typically achieved using a base like sodium hydride (NaH) followed by an alkylating agent. nih.gov N-arylation can be accomplished via copper-catalyzed Ullmann condensation or palladium-catalyzed Buchwald-Hartwig amination. acs.orgorganic-chemistry.orgnih.gov Protecting the indole nitrogen with groups like phenylsulfonyl or tosyl is also a common strategy to modulate reactivity and improve solubility. sci-hub.seacs.org

C-2 and C-3 Functionalization: While the initial focus is on the existing bromo and nitro groups, further reactions at these positions are possible. For instance, after reduction of the nitro group, the C-2 position becomes nucleophilic and can participate in various reactions. The C-3 position, once the bromine is replaced via a cross-coupling reaction, can bear a new functional group that can be further modified.

Carbocyclic Functionalization: Functionalization of the benzene portion (carbocyclic ring) of the indole is generally more challenging due to its lower reactivity compared to the pyrrole ring. sioc-journal.cn However, methods have been developed for C-H functionalization at the C-4, C-5, C-6, and C-7 positions, often requiring directing groups on the indole nitrogen and transition-metal catalysis. sioc-journal.cnfrontiersin.orgnih.govfrontiersin.org For example, organocatalytic methods have been explored for the enantioselective Friedel-Crafts functionalization of the carbocyclic ring. acs.org

The table below summarizes key functionalization strategies for the indole ring system:

| Position | Reaction Type | Reagents/Conditions | Product | References |

| N-1 | Alkylation | NaH, Alkyl halide | N-Alkylindole | nih.gov |

| N-1 | Arylation | Aryl halide, CuI or Pd catalyst, Base | N-Arylindole | acs.orgorganic-chemistry.orgnih.gov |

| C-2 | Alkylation (of unprotected indoles) | Alkenes, Transition metal catalyst | C-2 Alkylindole | frontiersin.org |

| C-6 | Functionalization (of 2,3-disubstituted indoles) | β,γ-Unsaturated α-ketoesters, Brønsted acid | C-6 Functionalized indole | frontiersin.orgfrontiersin.org |

Multicomponent and Cascade Reactions Leveraging this compound as a Building Block

The unique reactivity of this compound makes it an ideal component in multicomponent reactions (MCRs) and cascade sequences, allowing for the rapid construction of complex molecular architectures from simple starting materials. rsc.org

Multicomponent Reactions:

MCRs involving indoles are powerful tools for generating molecular diversity. rsc.org While specific examples directly utilizing this compound are not extensively detailed in the provided context, the functional handles it possesses are well-suited for such reactions. For instance, the amino group, generated from the reduction of the nitro group, could participate in Ugi or Passerini reactions. The bromo group could be involved in a sequential MCR-cross-coupling strategy. For example, a one-pot, three-component reaction of indoles, acetophenones, and sulfur has been developed to synthesize thieno[2,3-b]indoles. nih.gov

Cascade Reactions:

Cascade reactions, where a single transformation sets off a series of subsequent bond-forming events, are highly efficient. A prime example is the intramolecular Heck reaction of a 2-aminomethyl-3-bromoindole derivative, which can lead to the formation of polycyclic structures like benzo[c]-β-carbolines in a single step. sci-hub.seacs.orgacs.org Another example involves a conjugate addition nitro-Mannich reaction followed by nitro reduction and an intramolecular N-arylation (Buchwald-Hartwig cyclization) to produce diastereomerically pure indolines. rsc.org

These strategies highlight the synthetic utility of this compound as a versatile platform for generating complex and diverse indole-containing molecules through efficient and atom-economical reaction pathways.

Conclusion

3-Bromo-2-nitro-1H-indole emerges as a strategically important building block in heterocyclic chemistry. Its synthesis, while requiring careful control of reaction conditions, provides access to a molecule rich in chemical functionality. The presence of both a reactive bromine atom and a reducible nitro group on the indole (B1671886) scaffold opens up numerous avenues for synthetic exploration. The ability to perform selective transformations at either the C2 or C3 position makes this compound a versatile platform for the construction of complex indole-based molecules with potential applications in medicinal chemistry and materials science. Further research into the reactivity and synthetic applications of this compound is warranted to fully exploit its potential in organic synthesis.

Computational and Theoretical Studies in the Chemistry of Functionalized Indoles

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the electronic structure of 3-bromo-2-nitro-1H-indole and predicting its reactivity. These computational methods, particularly Density Functional Theory (DFT), allow for the detailed analysis of molecular orbitals, electron density distribution, and electrostatic potential, which collectively govern the chemical behavior of the molecule.

The indole (B1671886) ring is an electron-rich aromatic system. However, the introduction of substituents drastically alters its electronic properties. In this compound, the nitro group (-NO₂) at the C2 position acts as a strong electron-withdrawing group, significantly reducing the electron density of the pyrrole (B145914) ring. Conversely, the bromine atom (-Br) at the C3 position is also electron-wielding but to a lesser extent and can participate in halogen bonding.

A key aspect of electronic structure analysis is the examination of the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these orbitals are crucial for predicting reactivity. The energy gap between the HOMO and LUMO indicates the chemical stability and reactivity of a molecule. wuxibiology.com For substituted indoles, electron-withdrawing groups like -NO₂ lower the energy of both HOMO and LUMO, which can affect the molecule's role in charge-transfer interactions. rsc.org

Quantum chemical calculations can generate data that predicts the most likely sites for electrophilic and nucleophilic attack. The molecular electrostatic potential (MEP) map visually represents the charge distribution, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. For this compound, the area around the nitro group would be strongly electron-deficient, making it susceptible to nucleophilic attack, while the benzene (B151609) portion of the indole ring would remain relatively electron-rich.

Table 1: Representative Calculated Electronic Properties of Substituted Indoles This table presents illustrative data for substituted indoles to demonstrate the type of information generated by quantum chemical calculations. Specific values for this compound would require dedicated computation.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|

| Indole | -5.58 | -0.15 | 5.43 |

| 5-Nitroindole | -6.21 | -1.23 | 4.98 |

| 3-Bromoindole | -5.65 | -0.25 | 5.40 |

| 2-Nitroindole | -6.35 | -1.50 | 4.85 |

Studies on various substituted indoles have shown that DFT calculations can provide reliable predictions of their redox potentials and electronic transitions. rsc.orgnih.gov These calculations help rationalize how substituents influence the electronic structure, which in turn explains observed reaction behaviors and spectroscopic properties. rsc.orgresearchgate.net

Density Functional Theory (DFT) Applications in Reaction Mechanism Elucidation

Density Functional Theory (DFT) has become an indispensable tool for elucidating the complex reaction mechanisms involving functionalized indoles. By calculating the potential energy surface of a reaction, DFT allows researchers to map out the entire reaction pathway, including the structures and energies of reactants, transition states, intermediates, and products. rsc.org This provides deep mechanistic insights that are often difficult to obtain through experimental methods alone.

For a molecule like this compound, DFT can be used to explore various transformations, such as nucleophilic aromatic substitution, cross-coupling reactions, or further functionalization of the indole core. For instance, in palladium-catalyzed reactions, which are common for functionalizing indoles, DFT calculations can clarify the catalytic cycle, including steps like oxidative addition, migratory insertion, and reductive elimination. researchgate.nettandfonline.com

Studies on the functionalization of the indole C-H bond have utilized DFT to understand regioselectivity. acs.orgchim.it The calculations can reveal why a reaction occurs at a specific position (e.g., C2 vs. C3 vs. C7) by comparing the activation energies of the different possible pathways. acs.orgchim.it For this compound, the C3 position is already substituted. DFT could predict the relative reactivity of the remaining C-H bonds on the benzene ring for further functionalization.

DFT calculations have been successfully applied to a wide range of indole reactions:

Cycloadditions: Understanding the stereochemistry and regiochemistry of cycloaddition reactions.

Metal-Catalyzed Cross-Coupling: Elucidating the role of the catalyst and ligands in reactions like Suzuki, Heck, and Sonogashira couplings. researchgate.netnih.gov

Hydroarylation: Investigating the mechanism of adding indoles to unsaturated systems, clarifying the nature of the intermediates and the rate-determining step. polyu.edu.hk

Alkynylation: Probing the mechanism of gold-catalyzed alkynylation, revealing the roles of the catalyst and reagents in activating the substrates. anu.edu.auutas.edu.au

Table 2: Illustrative DFT-Calculated Activation Energies for a Hypothetical Reaction Step of a Functionalized Indole This table shows example data to illustrate how DFT is used to compare different potential reaction pathways. The values are representative.

| Reaction Pathway | Transition State | Activation Energy (kcal/mol) |

|---|---|---|

| C-H activation at C4 | TS1 | 25.4 |

| C-H activation at C5 | TS2 | 28.1 |

| C-H activation at C6 | TS3 | 27.8 |

| C-H activation at C7 | TS4 | 24.9 |

These theoretical investigations provide a step-by-step picture of bond-forming and bond-breaking processes, helping to explain experimental observations and guide the design of more efficient and selective reactions. copernicus.org

Molecular Modeling and Conformational Analysis of Functionalized Indoles

Molecular modeling encompasses a range of computational techniques used to represent and simulate the three-dimensional structures and behaviors of molecules. For functionalized indoles like this compound, molecular modeling is primarily used for conformational analysis to determine the molecule's most stable spatial arrangement.

The indole ring system itself is largely planar and rigid. However, the substituents can have rotational freedom, leading to different conformers. In this compound, the most significant conformational variable is the rotation of the nitro group (-NO₂) around the C2-N bond. While the barrier to rotation might be relatively low, different dihedral angles can have distinct energies due to steric interactions with the adjacent bromine atom at C3 and the N-H group at position 1.

Computational methods, from simple molecular mechanics to more accurate quantum mechanical calculations, are employed to perform a conformational search. This involves systematically rotating the flexible bonds and calculating the energy of each resulting conformation. The output is a potential energy surface that identifies low-energy conformers (local minima) and the transition states that separate them. Identifying the global minimum energy conformation is crucial, as it represents the most populated and thus most experimentally relevant structure.

The results of conformational analysis are important for:

Understanding Reactivity: The accessibility of different reactive sites can depend on the molecule's conformation.

Interpreting Spectroscopic Data: Theoretical predictions of structure can be correlated with experimental data from techniques like NMR to confirm the dominant conformation in solution.

Drug Design: When designing molecules to fit into the active site of a biological target like an enzyme, knowing the preferred conformation is essential for effective molecular docking studies. nih.govresearchgate.net

For this compound, modeling would likely show that the most stable conformation seeks to minimize steric clash between the bulky bromine and the oxygen atoms of the nitro group, while also considering potential electronic interactions like intramolecular hydrogen bonding.

Predictive Modeling for Synthetic Route Design and Optimization

In recent years, computational chemistry has expanded from analyzing known reactions to predicting new ones and designing optimal synthetic routes. nih.gov This field of computer-aided synthesis planning (CASP) utilizes predictive modeling, often powered by machine learning and artificial intelligence, to navigate the complex landscape of possible chemical transformations. arxiv.orgnih.gov

For a target molecule like this compound, predictive modeling can be applied in several ways:

Retrosynthesis Prediction: AI-based tools, trained on vast databases of known chemical reactions, can propose disconnections of the target molecule to identify potential precursors. arxiv.org For heterocycles like indole, specialized models are being developed to better handle ring-formation reactions. ox.ac.ukchemrxiv.orgacs.org A retrosynthetic analysis might suggest that this compound could be synthesized from 2-nitroindole via bromination, or from 3-bromoindole via nitration.

Reaction Outcome and Yield Prediction: Once a potential reaction step is identified, machine learning models can predict its likely outcome and yield under various conditions (e.g., different solvents, temperatures, catalysts). This helps chemists prioritize experiments that are most likely to succeed, saving time and resources.

Quantum mechanics (QM) calculations, such as DFT, play a crucial role in this process by validating the feasibility of novel reaction steps proposed by AI. rsc.org QM can provide detailed energetic information about a proposed reaction, confirming whether the predicted transformation is kinetically and thermodynamically plausible. This synergy between data-driven AI models and physics-based QM calculations is a powerful strategy for modern synthetic design. nih.gov The optimization of reaction conditions for indole synthesis has also been guided by these computational approaches. acs.org

Advanced Applications As a Synthetic Building Block in Materials Science and Organic Synthesis

Integration into Complex Molecular Architectures for Functional Materials Research

The indole (B1671886) nucleus is a prevalent motif in a vast array of natural products and pharmaceutical agents. The introduction of both a bromo and a nitro group onto this scaffold, as seen in 3-bromo-2-nitro-1H-indole, significantly influences its reactivity and potential for incorporation into larger, functional materials. The electron-withdrawing nature of the nitro group at the 2-position makes the indole ring electron-deficient, a key feature for engaging in specific chemical transformations.

While direct research on the integration of this compound into functional materials is an expanding area, the principles of its reactivity can be inferred from studies on related nitroindole derivatives. For instance, the nitro group can act as a handle for further functionalization or can be reduced to an amino group, providing a point for polymerization or attachment to other molecular frameworks. The bromo group, a versatile synthetic handle, readily participates in cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the introduction of a wide range of aryl, heteroaryl, or alkyl substituents. This dual functionality is pivotal for designing and synthesizing complex molecules with tailored electronic and photophysical properties suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). A Chinese patent suggests the use of heterocyclic compounds, potentially including derivatives of this compound, in organic electroluminescent materials and devices. chiralen.com

Role as a Precursor in the Synthesis of Diverse Heterocyclic Systems

The strategic placement of the bromo and nitro groups on the indole ring makes this compound an excellent starting material for the synthesis of a variety of more complex heterocyclic systems. The electron-deficient nature of the indole core, induced by the nitro group, facilitates nucleophilic aromatic substitution and cycloaddition reactions.

Research on 3-nitroindoles has demonstrated their utility in dearomative [3+2] cycloaddition reactions. For example, the reaction of 3-nitroindoles with suitable dienophiles can lead to the formation of pyrrolo[2,3-b]indole (B14758588) derivatives, which are core structures in many biologically active alkaloids. While specific studies on this compound in this context are emerging, its reactivity is expected to be analogous, with the bromo group offering a further site for diversification either before or after the cycloaddition.

Furthermore, the bromo group at the C3 position is amenable to various palladium-catalyzed cross-coupling reactions. This allows for the introduction of diverse substituents, which can then participate in intramolecular cyclization reactions to form fused heterocyclic systems. The nitro group can also be a key player in cyclization strategies, often being reduced to an amino group which can then react with a suitably placed electrophile to close a new ring. The synthesis of 2- and 3-nitroindoles has been a focus of research, highlighting their importance as synthetic intermediates. researchgate.net The C3 nitration of N-protected indoles is an efficient method to access 3-nitroindoles, which are valuable precursors. researchgate.net

| Reaction Type | Potential Products | Significance |

| Nucleophilic Aromatic Substitution | Substituted 2-nitroindoles | Introduction of various functional groups |

| Cycloaddition Reactions ([3+2], [4+2]) | Pyrroloindoles, Carbazoles | Construction of complex polycyclic systems |

| Palladium-Catalyzed Cross-Coupling | Arylated/Alkylated 2-nitroindoles | Diversification of the indole core |

| Reduction of Nitro Group and Cyclization | Fused Indole Heterocycles | Access to novel ring systems |

Design and Synthesis of Novel Chemical Scaffolds for Broad Chemical Research

The development of novel chemical scaffolds is a cornerstone of medicinal chemistry and drug discovery. The this compound scaffold provides a unique starting point for the generation of diverse molecular libraries. The differential reactivity of the bromo and nitro groups allows for selective and sequential modifications, leading to a wide array of new chemical entities.

The indole framework itself is considered a "privileged" structure in medicinal chemistry due to its ability to interact with a variety of biological targets. By strategically modifying the this compound core, researchers can design and synthesize novel compounds with potential therapeutic applications. For instance, the bromo group can be utilized in Suzuki-Miyaura coupling reactions to introduce aryl or heteroaryl moieties, a common strategy in the development of kinase inhibitors and other targeted therapies.

Future Research Directions and Emerging Paradigms in 3 Bromo 2 Nitro 1h Indole Chemistry

Development of Green and Sustainable Synthetic Methodologies

The principles of green chemistry are increasingly integral to modern synthetic organic chemistry, aiming to reduce environmental impact through the use of safer reagents, solvents, and energy-efficient processes. Future research on 3-bromo-2-nitro-1H-indole will undoubtedly prioritize the development of sustainable synthetic routes.

One promising avenue is the exploration of metal-free and non-acidic nitration conditions for the synthesis of the 2-nitroindole core. Traditional nitration methods often rely on harsh acidic conditions (e.g., nitric acid), which can be hazardous and lead to unwanted side reactions. A greener alternative involves the in-situ generation of electrophilic nitrating agents under mild conditions. For instance, a method utilizing tetramethylammonium (B1211777) nitrate (B79036) and trifluoroacetic anhydride (B1165640) in acetonitrile (B52724) has been developed for the regioselective nitration of various indoles. nih.gov This approach avoids the use of strong acids and metals, making it environmentally benign. nih.gov Adapting such protocols for the synthesis of 2-nitroindoles from 3-bromoindole precursors would be a significant step towards a more sustainable synthesis of the target compound.

Furthermore, the use of alternative energy sources like microwave irradiation can significantly reduce reaction times and energy consumption. researchgate.net Multicomponent reactions (MCRs), which allow for the construction of complex molecules in a single step from three or more reactants, also align with the principles of green chemistry by minimizing waste and improving atom economy. rsc.org Designing MCRs that incorporate the this compound scaffold could lead to the rapid and efficient generation of diverse molecular libraries. The use of environmentally friendly solvents, such as water or bio-based solvents, in the synthesis and functionalization of this indole (B1671886) derivative is another critical area for future investigation. nih.gov

| Green Chemistry Approach | Potential Application for this compound | Advantages |

| Metal-free/Non-acidic Nitration | Synthesis of the 2-nitroindole core from 3-bromoindole | Avoids hazardous reagents, improves functional group compatibility. nih.gov |

| Microwave-Assisted Synthesis | Functionalization and derivatization reactions | Reduced reaction times, lower energy consumption, potentially higher yields. researchgate.net |

| Multicomponent Reactions (MCRs) | Rapid generation of complex derivatives | High atom economy, reduced waste, increased efficiency. rsc.org |

| Use of Green Solvents (e.g., water) | Synthesis and functionalization reactions | Reduced environmental impact, improved safety. nih.gov |

Exploration of Novel Catalytic Systems for Enhanced Indole Functionalization

Catalysis is a powerful tool for achieving efficient and selective transformations. The functionalization of the this compound core can be significantly advanced through the exploration of novel catalytic systems.

Palladium-catalyzed cross-coupling reactions are particularly relevant given the presence of the C3-bromo substituent. Reactions such as Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination can be employed to introduce a wide variety of substituents at this position, including aryl, vinyl, and amino groups. acs.orgnih.govlibretexts.org Future research should focus on developing highly active and robust palladium catalysts that can tolerate the electron-deficient nature of the 2-nitroindole ring. The use of specialized ligands, such as N-heterocyclic carbenes (NHCs), can enhance catalyst stability and reactivity. nih.gov

Beyond palladium, other transition metals like rhodium and copper offer unique catalytic activities for indole functionalization. Rhodium catalysts, for instance, have been used for the enantioselective C-H functionalization of indoles. acs.org While the C3 position is already substituted in the target molecule, such catalysts could potentially be adapted for the functionalization of other positions on the indole ring. Copper catalysis is also well-established in indole chemistry and could be explored for reactions such as N-arylation.

Organocatalysis, which utilizes small organic molecules as catalysts, represents a sustainable alternative to metal-based systems. Chiral organocatalysts could be particularly valuable for the enantioselective functionalization of derivatives of this compound.

| Catalytic System | Type of Functionalization | Potential at Position(s) | Key Features |

| Palladium(0)/Ligand | Suzuki, Heck, Buchwald-Hartwig | C3 | Versatile C-C and C-N bond formation. acs.orglibretexts.org |

| Rhodium(II) | C-H Functionalization | C4, C5, C6, C7 | Potential for regioselective C-H activation. acs.org |

| Copper(I)/(II) | N-Arylation, Cross-coupling | N1, C3 | Cost-effective alternative to palladium. |

| N-Heterocyclic Carbenes (NHCs) | Organocatalysis, Ligands | Various | Enhanced catalyst stability and reactivity. nih.govbohrium.com |

| Chiral Phosphoric Acids | Asymmetric Catalysis | Various | Enantioselective transformations. |

Strategies for Chemo-, Regio-, and Stereoselective Transformations

Achieving high levels of selectivity is a central challenge in organic synthesis. For a molecule like this compound, with multiple reactive sites, the development of strategies for chemo-, regio-, and stereoselective transformations is crucial for its effective utilization.

Chemoselectivity will be important when performing reactions on multifunctional derivatives. For example, in a molecule containing both the C3-bromo group and another functional group, a catalyst system must be chosen that selectively reacts at the desired site. The electron-withdrawing nitro group at C2 deactivates the pyrrole (B145914) ring towards electrophilic substitution but activates it for nucleophilic attack, which can be exploited for selective reactions.

Regioselectivity is key when considering the functionalization of the benzene (B151609) portion of the indole ring (positions C4-C7). Directing groups can be temporarily installed on the indole nitrogen to guide catalysts to a specific C-H bond, allowing for regioselective arylation, alkylation, or other transformations. The inherent electronic properties of the substituted indole will also influence the regioselectivity of certain reactions.

Stereoselectivity is paramount for the synthesis of chiral molecules, which is of particular importance in medicinal chemistry. Future research should focus on developing asymmetric catalytic methods for the functionalization of this compound derivatives. This could involve the use of chiral catalysts for enantioselective cross-coupling reactions or for the stereoselective introduction of new stereocenters in the side chains attached to the indole core. nih.gov For instance, catalytic asymmetric dearomatization reactions could potentially transform the planar indole ring into a three-dimensional structure with multiple stereocenters.

| Selectivity Type | Strategy | Example Application |

| Chemoselectivity | Orthogonal Reactivity | Selective cross-coupling at the C3-Br in the presence of other reactive groups. |

| Regioselectivity | Directing Groups | C-H functionalization at the C4 or C7 position by temporarily installing a directing group on the indole nitrogen. |

| Stereoselectivity | Chiral Catalysis | Enantioselective synthesis of atropisomers via Suzuki coupling at the C3 position. nih.gov |

| Stereoselectivity | Asymmetric Dearomatization | Conversion of the indole ring into a chiral indoline (B122111) derivative. |

Leveraging Advanced Computational Tools for Rational Design and Discovery

In recent years, computational chemistry has become an indispensable tool in chemical research, enabling the rational design of molecules and the prediction of their properties and reactivity. The application of advanced computational tools will be instrumental in accelerating research on this compound.

Density Functional Theory (DFT) calculations can be used to elucidate reaction mechanisms, predict regioselectivity, and understand the electronic properties of the molecule. mdpi.com For example, DFT could be used to model the transition states of various catalytic reactions involving this compound, thereby guiding the choice of optimal catalysts and reaction conditions. This can help in understanding the preference for the formation of certain isomers in cycloaddition reactions. mdpi.com

Molecular docking and virtual screening can be employed to predict the biological activity of derivatives of this compound. By docking a library of virtual compounds into the active site of a target protein, researchers can identify promising candidates for synthesis and biological evaluation. This approach can significantly streamline the drug discovery process.

Furthermore, computational tools can be used to predict Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of novel indole derivatives. This in silico analysis can help to prioritize compounds with favorable pharmacokinetic profiles for further development, reducing the time and cost associated with preclinical studies.

| Computational Tool | Application in this compound Research | Outcome |

| Density Functional Theory (DFT) | Elucidation of reaction mechanisms, prediction of regioselectivity. | Rational design of experiments, understanding of reactivity. mdpi.com |

| Molecular Docking | Prediction of binding affinity to biological targets. | Identification of potential drug candidates. |

| Virtual Screening | High-throughput screening of virtual compound libraries. | Prioritization of compounds for synthesis. |

| ADMET Prediction | In silico evaluation of pharmacokinetic properties. | Selection of compounds with drug-like properties. |

Q & A

Basic Research Questions

Q. What are optimized synthetic routes for 3-bromo-2-nitro-1H-indole, and how do reaction conditions influence yield?

- Methodology : Utilize copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) for functionalization, as demonstrated in analogous bromo-indole syntheses. Key parameters include solvent systems (e.g., PEG-400:DMF mixtures), reaction time (~12 hours), and catalyst loading (CuI, 1.0 equiv) . Optimize nitro group introduction via electrophilic substitution, controlling temperature and nitrating agents (e.g., HNO₃/H₂SO₄). Post-reaction, employ flash column chromatography (70:30 ethyl acetate/hexane) for purification .

Q. How can purification challenges (e.g., residual solvents or byproducts) be addressed during synthesis?

- Methodology : Combine aqueous workup (e.g., water/ethyl acetate extraction) with repeated column chromatography. For persistent DMF traces, heat the crude product under vacuum (90°C) before chromatography . Confirm purity via TLC (Rf ~0.30 in ethyl acetate/hexane) and HRMS analysis (e.g., FAB-HRMS for [M+H]+ ion verification) .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodology : Use multinuclear NMR (¹H, ¹³C, ¹⁹F) in deuterated solvents (e.g., CDCl₃) to assign substituent positions. For example, ¹H NMR signals at δ 7.23–7.14 ppm (indole protons) and ¹³C NMR peaks near δ 146.0 ppm (nitro group) are diagnostic. Cross-validate with ESI-MS or FAB-HRMS to confirm molecular weight .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the nitro group’s electronic effects on indole ring geometry?

- Methodology : Perform single-crystal X-ray diffraction using SHELXL for refinement. Key steps: (1) Collect high-resolution data (≤1.0 Å); (2) Refine anisotropic displacement parameters; (3) Analyze bond lengths (e.g., C-NO₂ vs. C-Br) to assess resonance effects. Use OLEX2 for structure visualization and validation .

Q. What strategies mitigate contradictions between computational predictions and experimental spectral data?

- Methodology : Reconcile discrepancies by:

- Experimental : Repeating NMR under varying conditions (e.g., solvent, temperature) to detect dynamic effects.

- Computational : Compare DFT-calculated chemical shifts (B3LYP/6-311+G(d,p)) with observed data. For crystallographic mismatches, re-examine twinning or disorder using SHELXE .

Q. How can the bromo and nitro groups be leveraged for selective functionalization in drug discovery?

- Methodology : Exploit bromine for cross-coupling (e.g., Suzuki-Miyaura with arylboronic acids) and the nitro group for reduction to amines or conversion to heterocycles. Monitor regioselectivity via Hammett substituent constants and steric maps .

Q. What are best practices for analyzing bioactivity data when structural analogs show conflicting SAR trends?

- Methodology : Apply multivariate regression to isolate substituent effects. For example, compare IC₅₀ values of this compound derivatives against electronic (σ) and lipophilic (π) parameters. Use SHELXPRO to correlate crystallographic data (e.g., torsion angles) with activity .

Data Contradiction and Reproducibility

Q. How should researchers address irreproducible yields in scale-up syntheses?

- Methodology : Systematically vary:

- Catalyst : Replace CuI with Pd-based catalysts for improved turnover.

- Solvent : Test alternatives to PEG-400 (e.g., THF/water) to reduce viscosity.

- Document deviations via reaction calorimetry to identify exothermic events .

Q. What steps validate crystallographic models when refinement statistics (e.g., R-factors) conflict with spectroscopic data?

- Methodology : Cross-check with:

- Hirshfeld surface analysis to confirm intermolecular interactions.

- Density functional theory (DFT) to validate bond-critical points.

- Re-refine using alternative software (e.g., OLEX2 vs. SHELXL) to rule out algorithmic bias .

Methodological Tools

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.